Epirubicin hydrochloride

Catalog No.
S548615
CAS No.
56390-09-1
M.F
C27H30ClNO11
M. Wt
580.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epirubicin hydrochloride

CAS Number

56390-09-1

Product Name

Epirubicin hydrochloride

IUPAC Name

(7S,9S)-7-[(2R,4R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C27H30ClNO11

Molecular Weight

580.0 g/mol

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13-,15+,17+,22+,27+;/m1./s1

InChI Key

MWWSFMDVAYGXBV-DPZLWMTJSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4' Epi Adriamycin, 4' Epi Doxorubicin, 4' Epi DXR, 4' Epiadriamycin, 4' Epidoxorubicin, 4'-Epi-Adriamycin, 4'-Epi-Doxorubicin, 4'-Epi-DXR, 4'-Epiadriamycin, 4'-Epidoxorubicin, Ellence, EPI cell, EPI-cell, EPIcell, Epilem, Epirubicin, Epirubicin Hydrochloride, Farmorubicin, Farmorubicina, Farmorubicine, Hydrochloride, Epirubicin, IMI 28, IMI-28, IMI28, NSC 256942, NSC-256942, NSC256942, Pharmorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Isomeric SMILES

CC1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Description

The exact mass of the compound Epirubicin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759195. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Doxorubicin. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action Study

Epirubicin hydrochloride belongs to a class of drugs called anthracyclines. These drugs work by interfering with DNA replication and function within cancer cells [1]. One of the key mechanisms involves inhibiting an enzyme called topoisomerase II. This enzyme plays a crucial role in unwinding and separating DNA strands during cell division. By inhibiting topoisomerase II, epirubicin hydrochloride disrupts DNA replication and can lead to cell death in cancer cells [2].

Researchers use epirubicin hydrochloride to study these mechanisms in detail. This can help scientists understand how to develop new and more targeted cancer therapies that exploit these vulnerabilities in cancer cells.

  • [1] Epirubicin: Uses, Interactions, Mechanism of Action | DrugBank Online: []
  • [2] DNA polymerases and DNA topoisomerases as targets for the development of anticancer drugs. Spadari et al. Anticancer Res., 1986;6:935

Drug Combination Studies

Epirubicin hydrochloride is often used in combination with other chemotherapeutic drugs to treat various cancers. Scientific research explores how epirubicin hydrochloride interacts with other drugs and how these combinations can improve treatment efficacy.

For instance, studies investigate how epirubicin hydrochloride interacts with other drugs to enhance cell death pathways in cancer cells or reduce the development of resistance [3]. This knowledge can be used to design more effective treatment regimens for different types of cancer.

  • [3] Here are some examples of how Epirubicin Hydrochloride is used in combination with other drugs to treat various cancers. For instance, it is used in combination with cyclophosphamide and fluorouracil to treat breast cancer. You can find more information about the specific combinations used in clinical trials by searching for "Epirubicin Hydrochloride" and the specific cancer type on PubMed Central.: )

Development of Drug Delivery Systems

Researchers are also exploring ways to improve the delivery of epirubicin hydrochloride to cancer cells. This can involve developing new formulations of the drug or utilizing targeted delivery systems. For example, studies might investigate encapsulating epirubicin hydrochloride in nanoparticles that can specifically target cancer cells, minimizing damage to healthy tissues [4].

By improving drug delivery, researchers aim to enhance the effectiveness of epirubicin hydrochloride treatment while reducing its side effects.

  • [4] Development of Targeted Drug Delivery Systems for Cancer Therapy. This is a general reference, you can find more specific research papers on Epirubicin Hydrochloride delivery systems by searching for "Epirubicin Hydrochloride" and "drug delivery" on PubMed Central.: )

Epirubicin hydrochloride is a semi-synthetic anthracycline antibiotic derived from daunorubicin, primarily used as a chemotherapeutic agent in cancer treatment. It is chemically designated as (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-5,12-naphthacenedione hydrochloride, with the empirical formula C27H29NO11HCl and a molecular weight of 579.95 g/mol. The compound appears as a red-orange hygroscopic powder and is typically supplied in sterile vials for injection .

Epirubicin exerts its pharmacological effects primarily through intercalation into DNA, which disrupts nucleic acid synthesis and induces cytotoxicity. It is particularly effective against various solid tumors, including breast cancer and bladder cancer .

Epirubicin hydrochloride exerts its antitumor activity by primarily targeting DNA:

  • DNA Intercalation: The drug inserts itself between DNA base pairs, hindering DNA replication and transcription [].
  • Topoisomerase II Inhibition: Epirubicin disrupts the action of topoisomerase II, an enzyme crucial for DNA unwinding during cell division, leading to DNA damage and cell death [].

Epirubicin hydrochloride is a potent chemotherapeutic agent with significant side effects:

    • Intercalation: The planar structure of epirubicin allows it to insert between DNA base pairs, inhibiting DNA and RNA synthesis.
    • Topoisomerase II Inhibition: Epirubicin stabilizes the topoisomerase II-DNA complex, preventing the religation of DNA strands after cleavage, leading to irreversible DNA damage .
    • Oxidation/Reduction Reactions: The compound can generate reactive oxygen species through redox reactions, contributing to its cytotoxic effects by damaging cellular components such as DNA and membranes .

    Epirubicin exhibits potent antitumor activity by targeting rapidly dividing cells. Its mechanisms include:

    • Cytotoxicity: Induces cell death in various cancer cell lines through its ability to intercalate DNA and inhibit topoisomerase II .
    • Phase-specific Activity: Most effective during the S and G2 phases of the cell cycle, where it maximizes its impact on DNA replication and repair processes .
    • Free Radical Generation: Contributes to cellular damage through oxidative stress mechanisms .

    The synthesis of epirubicin typically involves modifications of daunorubicin. Key steps include:

    • Protection of Functional Groups: The amine group is often protected to prevent unwanted reactions during synthesis.
    • Oxidation and Reduction: Specific functional groups are oxidized or reduced to achieve the desired stereochemistry and functional properties.
    • Hydrolysis: Removal of certain sugar moieties may occur to yield the final product .

    Alternative synthetic routes may also utilize fermentation processes to obtain daunorubicin as a precursor, followed by chemical modifications to produce epirubicin.

    Epirubicin is primarily used in oncology for treating various cancers:

    • Breast Cancer: Commonly used in adjuvant therapy for early-stage breast cancer.
    • Bladder Cancer: Effective in both intravesical therapy and systemic treatment.
    • Other Solid Tumors: Utilized in combination regimens for various malignancies due to its broad-spectrum antitumor activity .

    Epirubicin exhibits numerous interactions with other drugs and compounds:

    • Drug Interactions: Co-administration with other chemotherapeutics can enhance or diminish therapeutic effects; careful monitoring is required.
    • Biochemical Interactions: Studies have shown that epirubicin can interact with essential oils like limonene, affecting its stability and decomposition kinetics under certain conditions .
    • Pharmacokinetic Interactions: Its metabolism can be influenced by liver function and concurrent medications that affect hepatic enzymes .

    Similar Compounds

    Epirubicin shares structural and functional similarities with other anthracyclines and related compounds. Here are some notable comparisons:

    CompoundStructural FeaturesUnique Properties
    Doxorubicin4'-epi-isomer of doxorubicinHigher cardiotoxicity compared to epirubicin
    DaunorubicinPrecursor to epirubicinLess effective against solid tumors
    IdarubicinMore potent but higher toxicityGreater lipophilicity enhances tissue penetration
    MitoxantroneAnthracenedione derivativeDifferent mechanism; less cardiotoxicity

    Epirubicin's unique metabolic pathway involving beta-glucuronidation may contribute to its better tolerability compared to doxorubicin, making it a preferred choice in certain clinical settings .

    Purity

    >98% (or refer to the Certificate of Analysis)

    Physical Description

    Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)

    Hydrogen Bond Acceptor Count

    12

    Hydrogen Bond Donor Count

    7

    Exact Mass

    579.1507385 g/mol

    Monoisotopic Mass

    579.1507385 g/mol

    Heavy Atom Count

    40

    Appearance

    red solid powder

    Melting Point

    399 to 401 °F (Decomposes) (NTP, 1992)

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    22966TX7J5

    Related CAS

    56420-45-2 (Parent)

    GHS Hazard Statements

    Aggregated GHS information provided by 153 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (77.12%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (27.45%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (32.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H340 (33.99%): May cause genetic defects [Danger Germ cell mutagenicity];
    H350 (92.81%): May cause cancer [Danger Carcinogenicity];
    H360 (31.37%): May damage fertility or the unborn child [Danger Reproductive toxicity];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    NCI Cancer Drugs

    Drug: Epirubicinhydrochloride
    US Brand Name(s): Ellence
    FDA Approval: Yes
    Epirubicin hydrochloride is approved to be used with other drugs to treat: Breast cancer. It is used after surgery in patients whose cancer has spread to the lymph nodes under the arm.
    Epirubicin hydrochloride is also being studied in the treatment of other types of cancer.

    Pharmacology

    Epirubicin Hydrochloride is the hydrochloride salt of the 4'-epi-isomer of the anthracycline antineoplastic antibiotic doxorubicin. Epirubicin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and ultimately, interfering with RNA and protein synthesis. This agent also produces toxic free-radical intermediates and interacts with cell membrane lipids causing lipid peroxidation.

    MeSH Pharmacological Classification

    Antibiotics, Antineoplastic

    KEGG Target based Classification of Drugs

    Enzymes
    Isomerases (EC5)
    DNA topoisomerase [EC:5.99.1.-]
    TOP2 [HSA:7153 7155] [KO:K03164]

    Pictograms

    Health Hazard Irritant

    Irritant;Health Hazard

    Other CAS

    56390-09-1
    25316-40-9

    Wikipedia

    Epirubicin hydrochloride

    Use Classification

    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

    Dates

    Modify: 2023-08-15
    1: Bi L, Zhang H, Han R, Chen W, Zhao N. Application of a combination of echocardiographic techniques in an experimental model of epirubicin-induced cardiotoxicity. Int J Cardiovasc Imaging. 2020 Feb 7. doi: 10.1007/s10554-020-01777-w. [Epub ahead of print] PubMed PMID: 32034566.
    2: Ansari L, Derakhshi M, Bagheri E, Shahtahmassebi N, Malaekeh-Nikouei B. Folate conjugation improved uptake and targeting of porous hydroxyapatite nanoparticles containing epirubicin to cancer cells. Pharm Dev Technol. 2020 Feb 6:1-9. doi: 10.1080/10837450.2020.1725045. [Epub ahead of print] PubMed PMID: 32026739.
    3: Kluger N, Jacot W, Frouin E, Rigau V, Poujol S, Dereure O, Guillot B, Romieu G, Bessis D. Permanent scalp alopecia related to breast cancer chemotherapy by sequential fluorouracil/epirubicin/cyclophosphamide (FEC) and docetaxel: a prospective study of 20 patients. Ann Oncol. 2012 Nov;23(11):2879-2884. doi: 10.1093/annonc/mds095. Epub 2019 Dec 4. PubMed PMID: 32018742.
    4: Kitagawa K, Kawada K, Morita S, Inada M, Mitsuma A, Sawaki M, Iino S, Inden Y, Murohara T, Imai T, Ando Y. Prospective evaluation of corrected QT intervals and arrhythmias after exposure to epirubicin, cyclophosphamide, and 5-fluorouracil in women with breast cancer. Ann Oncol. 2012 Mar;23(3):743-747. doi: 10.1093/annonc/mdr296. Epub 2019 Dec 4. PubMed PMID: 32018670.
    5: Vici P, Brandi M, Giotta F, Foggi P, Schittulli F, Di Lauro L, Gebbia N, Massidda B, Filippelli G, Giannarelli D, Di Benedetto A, Mottolese M, Colucci G, Lopez M. A multicenter phase III prospective randomized trial of high-dose epirubicin in combination with cyclophosphamide (EC) versus docetaxel followed by EC in node-positive breast cancer. GOIM (Gruppo Oncologico Italia Meridionale) 9902 study. Ann Oncol. 2012 May;23(5):1121-1129. doi: 10.1093/annonc/mdr412. Epub 2019 Dec 4. PubMed PMID: 32018566.
    6: Ueno A, Yamaguchi K, Sudo M, Imai S. Sarcopenia as a risk factor of severe laboratory adverse events in breast cancer patients receiving perioperative epirubicin plus cyclophosphamide therapy. Support Care Cancer. 2020 Jan 3. doi: 10.1007/s00520-019-05279-x. [Epub ahead of print] PubMed PMID: 31900607.
    7: Munker S, Vogelhuber M, Bornschein J, Stroszczynski C, Evert M, Schlitt H, Herr W, Teufel A. EpiCO (epirubicin, cyclophosphamide and vincristine) as treatment for extrapulmonary high-grade neuroendocrine neoplasms. Z Gastroenterol. 2020 Jan 2. doi: 10.1055/a-1042-6504. [Epub ahead of print] PubMed PMID: 31896137.
    8: Lu J, Xue Y, Shen F, Gu H, Liu H, Hou J, Miao H. Transurethral holmium laser resection and transurethral electrocision combined with intravesical epirubicin within 24 hours postoperatively for treatment of bladder cancer. J Int Med Res. 2019 Dec 29:300060519887267. doi: 10.1177/0300060519887267. [Epub ahead of print] PubMed PMID: 31885339.
    9: Huang L, Wang X, Zhou L, Di L, Zheng H, Jiang Z, Wang Y, Song X, Feng J, Yu S, Liu Y, Zheng H, Shen K, Tong Z, Shao Z. Oral vinorelbine versus intravenous vinorelbine, in combination with epirubicin as first-line chemotherapy in Chinese patients with metastatic breast cancer. Cancer Chemother Pharmacol. 2020 Jan;85(1):205-215. doi: 10.1007/s00280-019-04000-3. Epub 2019 Dec 14. PubMed PMID: 31838561.
    10: Treder N, Maliszewska O, Olędzka I, Kowalski P, Miękus N, Bączek T, Bień E, Krawczyk MA, Adamkiewicz-Drożynska E, Plenis A. Development and validation of a high-performance liquid chromatographic method with a fluorescence detector for the analysis of epirubicin in human urine and plasma, and its application in drug monitoring. J Chromatogr B Analyt Technol Biomed Life Sci. 2020 Jan 1;1136:121910. doi: 10.1016/j.jchromb.2019.121910. Epub 2019 Nov 30. PubMed PMID: 31830661.
    11: Peng J, Wang Z, Li Y, Lv D, Zhao X, Gao J, Teng H. Identification of differential gene expression related to epirubicin-induced cardiomyopathy in breast cancer patients. Hum Exp Toxicol. 2019 Dec 11:960327119893415. doi: 10.1177/0960327119893415. [Epub ahead of print] PubMed PMID: 31823667.
    12: Perveen K, Masood F, Hameed A. Preparation, characterization and evaluation of antibacterial properties of epirubicin loaded PHB and PHBV nanoparticles. Int J Biol Macromol. 2020 Feb 1;144:259-266. doi: 10.1016/j.ijbiomac.2019.12.049. Epub 2019 Dec 7. PubMed PMID: 31821825.
    13: Jandaghi N, Jahani S, Foroughi MM, Kazemipour M, Ansari M. Cerium-doped flower-shaped ZnO nano-crystallites as a sensing component for simultaneous electrochemical determination of epirubicin and methotrexate. Mikrochim Acta. 2019 Dec 5;187(1):24. doi: 10.1007/s00604-019-4016-2. PubMed PMID: 31807919.
    14: Mo J, Shen L, Xu Q, Zeng J, Sha J, Hu T, Bi K, Chen Y. An Nd(3+)-Sensitized Upconversion Fluorescent Sensor for Epirubicin Detection. Nanomaterials (Basel). 2019 Nov 28;9(12). pii: E1700. doi: 10.3390/nano9121700. PubMed PMID: 31795129; PubMed Central PMCID: PMC6955805.
    15: Kong L, Cai FY, Yao XM, Jing M, Fu M, Liu JJ, He SY, Zhang L, Liu XZ, Ju RJ, Li XT. RPV-modified epirubicin and dioscin co-delivery liposomes suppress non-small cell lung cancer growth by limiting nutrition supply. Cancer Sci. 2020 Feb;111(2):621-636. doi: 10.1111/cas.14256. Epub 2020 Jan 18. PubMed PMID: 31777993.
    16: Yokoyama T, Makino H, Seki N, Ueda J, Hosone M, Katayama H, Takei H, Yoshida H. Neoadjuvant chemotherapy of capecitabine + epirubicin + cyclophosphamide combination therapy ( 'CEX' therapy) for HER-2 negative breast cancer, as retrospective study in our institute. J Nippon Med Sch. 2019 Nov 28. doi: 10.1272/jnms.JNMS.2020_87-204. [Epub ahead of print] PubMed PMID: 31776320.
    17: Wang N, Li H, Zhu Y, Li N, Chen ZJ, Zhang C. Melatonin protects against Epirubicin-induced ovarian damage. J Reprod Dev. 2019 Nov 15. doi: 10.1262/jrd.2019-085. [Epub ahead of print] PubMed PMID: 31735743.
    18: Sakamoto T, Saito Y, Kobayashi M, Yamada T, Takekuma Y, Nakai M, Ogawa K, Iseki K, Sugawara M. Effect of palonosetron and dexamethasone administration on the prevention of gastrointestinal symptoms in hepatic arterial chemoembolization with epirubicin. Support Care Cancer. 2019 Nov 16. doi: 10.1007/s00520-019-05178-1. [Epub ahead of print] PubMed PMID: 31732854.
    19: Marcozzi S, Rossi V, Salvatore G, Di Rella F, De Felici M, Klinger FG. Distinct effects of epirubicin, cisplatin and cyclophosphamide on ovarian somatic cells of prepuberal ovaries. Aging (Albany NY). 2019 Nov 11;11(22):10532-10556. doi: 10.18632/aging.102476. Epub 2019 Nov 11. PubMed PMID: 31711044; PubMed Central PMCID: PMC6914390.
    20: Raje S, Pandav K, Barthwal R. Dual mode of binding of anti cancer drug epirubicin to G-quadruplex [d-(TTAGGGT)](4) containing human telomeric DNA sequence induces thermal stabilization. Bioorg Med Chem. 2019 Dec 15;27(24):115131. doi: 10.1016/j.bmc.2019.115131. Epub 2019 Oct 15. PubMed PMID: 31685331.

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